molecular formula C41H74NO8P B1243261 PE(18:2(9Z,12Z)/18:2(9Z,12Z)) CAS No. 20707-71-5

PE(18:2(9Z,12Z)/18:2(9Z,12Z))

Cat. No. B1243261
CAS RN: 20707-71-5
M. Wt: 740 g/mol
InChI Key: SSCDRSKJTAQNNB-DWEQTYCFSA-N
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Description

PE(18:2(9Z,12Z)/18:2(9Z,12Z)) is a phosphatidylethanolamine (PE or GPEtn). It is a glycerophospholipid in which a phosphorylethanolamine moiety occupies a glycerol substitution site . The systematic name for this compound is 2- (9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine .


Molecular Structure Analysis

The molecular formula of PE(18:2(9Z,12Z)/18:2(9Z,12Z)) is C41H74NO8P . The exact mass is 739.515 . The structure includes a phosphorylethanolamine moiety attached to a glycerol substitution site .


Physical And Chemical Properties Analysis

PE(18:2(9Z,12Z)/18:2(9Z,12Z)) is hygroscopic and light sensitive . It has a transition temperature of -40°C ™, -15°C (Th) .

Scientific Research Applications

Spectroscopic Properties of Polyunsaturated Triacylglycerols

A study by Jie and Lam (1995) investigates the 13C-NMR spectroscopic properties of eight triacylglycerols, including 18:2(9Z,12Z), which are polyunsaturated fatty acids. The research focuses on confirming the position and geometry of unsaturated centers in acyl chains, crucial for understanding the structural and functional aspects of these molecules in various applications, including biomedical and nutritional research (Jie & Lam, 1995).

Polymorphic Phase Behavior of Phosphatidylethanolamines

Tilcock and Cullis (1982) explore the polymorphic phase behavior of synthetic phosphatidylethanolamines, including 18:2(9Z,12Z)/18:2(9Z,12Z). This research is significant in the field of biochemistry and biophysics, particularly in understanding the structural properties of cell membranes and their role in cellular functions (Tilcock & Cullis, 1982).

Lipidomics in Green Microalgae

Oradu and Cooks (2012) present a novel method for identifying polar lipids in green microalgae using paper spray ionization and mass spectrometry, including lipids like 18:2(9Z,12Z)/18:2(9Z,12Z). This approach is instrumental in the field of environmental and biological sciences for analyzing lipid composition in microalgae, which has implications for biofuel production and ecological studies (Oradu & Cooks, 2012).

Lipidomics for Cancer Diagnosis

Liang et al. (2015) conduct lipidomic profiling, including the analysis of PE(18:2(9Z,12Z)/0:0), in blood samples for diagnosing hepatocellular carcinoma and intrahepatic cholangiocarcinoma. This study highlights the potential of lipidomic analysis in providing non-invasive diagnostic tools for liver cancers, enhancing early detection and treatment strategies (Liang et al., 2015).

properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,39H,3-10,15-16,21-38,42H2,1-2H3,(H,45,46)/b13-11-,14-12-,19-17-,20-18-/t39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCDRSKJTAQNNB-DWEQTYCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(18:2(9Z,12Z)/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0009093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

20707-71-5
Record name 1,2-Dilinoleoyl-sn-glycero-3-phosphatidylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020707715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DILINOLEOYL-SN-GLYCERO-3-PHOSPHATIDYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VIE2HQJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PE(18:2(9Z,12Z)/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0009093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PE(18:2(9Z,12Z)/18:2(9Z,12Z))

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